Enramycin B is derived from the fermentation of Streptomyces fungicidus. This bacterium is cultured under specific conditions to enhance the production of the antibiotic. The fermentation process involves preparing spore liquor and maintaining it under controlled conditions to optimize yield and purity.
Enramycin B belongs to the class of compounds known as polypeptide antibiotics. It can be classified further based on its mechanism of action, which primarily involves interference with bacterial cell wall synthesis. This classification is crucial for understanding its therapeutic applications and potential resistance mechanisms.
The synthesis of Enramycin B predominantly occurs through microbial fermentation. The following steps outline the general process:
Enramycin B has a complex molecular structure characteristic of polypeptide antibiotics. Its molecular formula is , and it features multiple amino acid residues linked by peptide bonds.
The structural analysis reveals functional groups that are critical for its antibacterial activity, including cyclic structures that enhance binding to bacterial targets.
Enramycin B undergoes several chemical reactions that can modify its structure for enhanced efficacy:
The primary mechanism of action for Enramycin B involves binding to peptidoglycan precursors during bacterial cell wall synthesis. It specifically inhibits the enzyme MurG, which plays a crucial role in the biosynthesis of peptidoglycan:
Research indicates that this compound exhibits potent activity against various Gram-positive bacteria, making it an effective agent in both therapeutic and agricultural applications .
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination .
Enramycin B has several significant applications:
The ongoing research into improving the yield and efficacy of Enramycin B continues to highlight its importance in both agricultural practices and pharmaceutical development .
The biosynthesis of enramycin B is governed by an 84 kb gene cluster within a 116 kb genetic locus in Streptomyces fungicidicus ATCC 21013. This cluster contains 25 open reading frames (ORFs) organized into four primary functional units: non-ribosomal peptide synthetases (NRPSs), tailoring enzymes, regulatory elements, and resistance/export mechanisms. Key genes include endA-D (encoding NRPS megasynthases), endH and endK (halogenases), endM (enduracididine synthase), and endR (a pathway-specific regulator). The end cluster shares architectural similarities with the ramoplanin biosynthetic cluster but lacks glycosyltransferase homologs, consistent with enramycin’s non-glycosylated structure [1] [6].
Table 1: Core Genes in the Enramycin B Biosynthetic Gene Cluster
| Gene | Protein Function | Domain Organization | Role in Enramycin B Biosynthesis |
|---|---|---|---|
| endA | Bimodular NRPS | C-A-T-C-A-T | Incorporates lipid chain + Thr₁ |
| endB | Heptamodular NRPS | C-A-T-Ep-C-A-T... | Activates and incorporates residues 2–8 |
| endC | Octamodular NRPS | C-A-T-C-A-T... | Activates and incorporates residues 9–16 |
| endD | Monomodular NRPS | A-T | Loads Thr₈ onto EndB (in trans) |
| endH | FAD-dependent halogenase | — | Chlorinates Hpg₃ and Hpg₁₅ |
| endM | Enduracididine synthase | — | Biosynthesizes non-proteinogenic End₇/₁₄ |
| endR | SARP-family transcriptional activator | — | Positively regulates cluster expression |
Enramycin B is assembled by four NRPS proteins (EndA–EndD) organized into 17 modules that incorporate specific amino acids with strict stereochemical control. The assembly line initiates with EndA, which loads a β-hydroxyl fatty acid chain onto Thr₁. EndB (seven modules) and EndC (eight modules) elongate the peptide chain, while EndD acts as an in trans auxiliary protein that loads Thr₈ onto EndB’s sixth module—a unique feature compensating for EndB’s missing adenylation domain. Remarkably, epimerization domains (Ep) are absent in modules incorporating D-amino acids (D-Orn₄, D-Asn₅, D-Hpg₆, D-Allo-Thr₁₀, D-Asn₁₂, D-End₁₄, D-Hpg₁₅). Instead, dual-function condensation (C) domains catalyze both epimerization and peptide bond formation, a mechanism validated by domain-swapping experiments [6] [8].
Chlorination of enramycin B occurs at 4-hydroxyphenylglycine (Hpg) residues at positions 3 and 15, mediated by the FAD-dependent halogenases EndH and EndK. These enzymes require O₂, FADH₂, and chloride ions to generate hypochlorous acid (HOCl), which attacks aromatic rings via electrophilic substitution. EndH exhibits regiospecificity for Hpg₃, while EndK targets Hpg₁₅. Gene inactivation studies confirm that ΔendH and ΔendK mutants produce exclusively dechloro-enramycins with 4–8-fold reduced antibacterial activity against Clostridium perfringens and Staphylococcus aureus [6].
Although enramycin lacks native glycosylation, its structural analog ramoplanin contains a dimannose moiety enhancing aqueous solubility. The mannosyltransferase Ram29 from the ramoplanin cluster was heterologously expressed in S. fungicidicus under a tetracycline-inducible promoter (tetR-Pₜₑₜ system). Engineered strains produced monomannosylated enramycin B derivatives modified at Hpg₁₁. LC–MS/MS analysis confirmed [M+3H]³⁺ ions at m/z 785.6545 (vs. 780.9827 for wild-type enramycin B), correlating with a mass shift of +162 Da. This glycodiversification strategy demonstrates the potential to improve enramycin’s physicochemical properties via combinatorial biosynthesis [7].
The SARP-family regulator EndR activates transcription of enramycin structural genes by binding to conserved heptameric sequences (5ʹ-TCGAGGA-3ʹ) upstream of endA and endB. Overexpression of endR in S. fungicidicus using the high-copy plasmid pIJ10257 increased enramycin B titers by ~2.3-fold, while endR deletion abolished production. Additionally, the cluster encodes the transmembrane regulator EndS, which may sense environmental signals to modulate antibiotic yield. Fermentation optimization revealed that valine (0.5% w/v) and MgCl₂ (10 mM) upregulate the end cluster, boosting enramycin B production by 40% [1] [7] [9].
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